molecular formula C33H37N3O7S2 B12013463 11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid

11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid

Cat. No.: B12013463
M. Wt: 651.8 g/mol
InChI Key: JHPUOTDZQYJNEY-ZIADKAODSA-N
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Description

11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a long aliphatic chain, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Thiazolidinone Ring Formation: This step involves the reaction of a thioamide with a carbonyl compound to form the thiazolidinone ring.

    Coupling Reactions: The indole and thiazolidinone intermediates are coupled using a suitable linker, often through amide bond formation.

    Introduction of the Aliphatic Chain: The long aliphatic chain is introduced via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

Medically, this compound has potential applications in drug development. Its structural features enable it to act as a scaffold for designing inhibitors or activators of specific enzymes and receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    11-Mercaptoundecanoic Acid: Similar in having a long aliphatic chain but differs in the presence of a thiol group instead of the complex indole-thiazolidinone structure.

    Boc-11-aminoundecanoic Acid: Features a similar aliphatic chain but lacks the indole and thiazolidinone moieties.

Uniqueness

What sets 11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid apart is its intricate structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical and biological applications.

This detailed exploration highlights the compound’s synthesis, reactivity, applications, and unique features, offering a comprehensive understanding of its significance in scientific research.

Properties

Molecular Formula

C33H37N3O7S2

Molecular Weight

651.8 g/mol

IUPAC Name

11-[(5Z)-5-[1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C33H37N3O7S2/c1-2-43-32(42)22-16-18-23(19-17-22)34-26(37)21-36-25-14-11-10-13-24(25)28(30(36)40)29-31(41)35(33(44)45-29)20-12-8-6-4-3-5-7-9-15-27(38)39/h10-11,13-14,16-19H,2-9,12,15,20-21H2,1H3,(H,34,37)(H,38,39)/b29-28-

InChI Key

JHPUOTDZQYJNEY-ZIADKAODSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O

Origin of Product

United States

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